
15-Keto Travoprost
Übersicht
Beschreibung
15-Keto Travoprost (CAS No. 404830-45-1) is a metabolite of Travoprost, a synthetic prostaglandin F2α (PGF2α) analog used primarily to reduce intraocular pressure (IOP) in glaucoma and ocular hypertension. Structurally, it differs from Travoprost by the oxidation of the hydroxyl group at position 15 to a ketone group (). This modification reduces its binding affinity to the FP receptor, which is critical for IOP reduction but also linked to side effects like ocular hyperemia and iris darkening (). Notably, this compound has demonstrated efficacy in stimulating eyelash growth and thickening without inducing pigmentation changes in the eyelid or iris, making it a candidate for treating idiopathic hypotrichosis of the eyelashes ().
Vorbereitungsmethoden
Die Synthese von 15-Keto Travoprost umfasst mehrere Schritte, beginnend mit der Stammverbindung Travoprost. Der Syntheseweg umfasst typischerweise die Oxidation von Travoprost zur Bildung von 15-Keto Fluprostenol. Dieser Prozess beinhaltet die Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen, um die selektive Bildung der Ketogruppe an der 15. Position zu gewährleisten .
Industrielle Produktionsmethoden für this compound sind darauf ausgelegt, die Ausbeute und Reinheit zu maximieren. Diese Methoden beinhalten häufig die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Reaktionsbedingungen werden optimiert, um die Stabilität der Verbindung zu erhalten und einen Abbau während des Syntheseprozesses zu verhindern .
Analyse Chemischer Reaktionen
Oxidation of 15-Hydroxyl Group
The 15-keto moiety in Travoprost arises from oxidation of the 15(S)-hydroxyl group. This reaction is critical in both synthesis and degradation:
-
Mechanism : Catalyzed by oxidases or reactive oxygen species (ROS), converting the hydroxyl group to a ketone (Figure 1A) .
-
Conditions : Accelerated by light, heat, or residual free radicals (e.g., gamma irradiation of container closure systems) .
Key Data :
Condition | 15-Keto Derivative Formation | Source |
---|---|---|
Gamma-irradiated CCS | 1.2% (vs. 0.5% in ETO-sterilized) | |
pH 5.7, 40°C/75% RH (6 mo) | 0.3% |
Hydrolytic Degradation
-
Ester Hydrolysis : The isopropyl ester at position C-1 undergoes hydrolysis, forming travoprost free acid. This reaction is pH-dependent, with higher rates in acidic conditions (pH < 6.0) .
-
Epimerization : At C-15, leading to 15-epi diastereomers (limited to ≤0.1% in specifications) .
Thermal Degradation
-
5,6-Trans Isomerization : Conformational change at the Δ5 double bond under heat, forming up to 3.5% impurity during synthesis .
Metabolic Reactions
In vivo, 15-Keto Travoprost undergoes further biotransformation:
-
Reduction : The 13,14-double bond is reduced by NADPH-dependent 15-keto prostaglandin reductase, yielding inactive metabolites .
-
β-Oxidation : Cleavage of the α-chain carboxylic acid to form 1,2-dinor and 1,2,3,4-tetranor analogs .
Metabolite Profile :
Reaction | Enzyme Involved | Metabolite |
---|---|---|
13,14-Double bond reduction | 15-Keto prostaglandin reductase | Dihydro-15-keto-Travoprost |
β-Oxidation | Hepatic oxidases | Tetranor-Travoprost |
Stability in Formulations
This compound is a critical impurity in ophthalmic solutions, with stability influenced by:
-
Excipients : Polysorbate 80 and Solutol HS 15 reduce oxidative degradation by micellar encapsulation .
-
Preservatives : Potassium sorbate minimizes oxidation compared to zinc-based systems (e.g., SofZia) .
Stability Data :
Parameter | Test Product (6 mo, 40°C/75% RH) | Brand (Travatan Z) |
---|---|---|
15-Keto Impurity | <0.1% | 0.15% |
Total Impurities | ≤4.0% | ≤5.0% |
Synthetic Routes
This compound is synthesized via:
-
Corey Lactonization : Using 2,4,6-trichlorobenzoyl chloride for mixed anhydride formation, followed by intramolecular cyclization (82.4% yield) .
-
Mukaiyama Reagents : 2-Chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate achieves lactonization with 91% efficiency .
Comparative Yields :
Method | Yield (%) | By-Product |
---|---|---|
Corey (THP-protected) | 82.4 | 2-Keto-pyridine |
Mukaiyama (pyridinium) | 91.0 | Triphenylphosphine oxide |
Analytical Controls
Regulatory specifications for this compound in drug products:
Wissenschaftliche Forschungsanwendungen
Intraocular Pressure Reduction
15-Keto Travoprost has been primarily studied for its ocular hypotensive effects. Research indicates that it effectively reduces IOP in both glaucomatous and normotensive eyes. A study conducted by Wang et al. demonstrated that various concentrations of this compound applied topically to glaucomatous monkey eyes resulted in significant reductions in IOP compared to baseline measurements. The study reported reductions of up to 23% with the 0.001% concentration after five days of treatment .
Table 1: Summary of IOP Reduction Studies
Study | Concentration | IOP Reduction (%) | Subject |
---|---|---|---|
Wang et al. (2007) | 0.0001% | 9% | Glaucomatous monkeys |
Wang et al. (2007) | 0.001% | 23% | Glaucomatous monkeys |
Wang et al. (2007) | 0.01% | 18% | Glaucomatous monkeys |
Wang et al. (2007) | Latanoprost (0.005%) | 20% | Glaucomatous monkeys |
The findings suggest that this compound may be as effective as traditional treatments like Latanoprost, making it a potential candidate for managing glaucoma.
Aqueous Humor Dynamics
This compound's mechanism involves altering aqueous humor dynamics, which is crucial for maintaining normal IOP levels. Studies have shown that it does not significantly alter outflow facility or aqueous humor flow rates when compared to untreated controls, indicating a selective action on IOP without compromising ocular health .
Eyelash Growth Stimulation
The cosmetic application of this compound has been explored in enhancing eyelash growth, particularly in individuals with hypotrichosis (insufficient eyelash growth). A clinical study evaluated the efficacy and safety of a gel formulation containing 15-Keto Fluprostenol Isopropyl Ester, a related compound, which demonstrated significant improvement in eyelash length and thickness after regular application .
Table 2: Eyelash Growth Study Overview
Study | Formulation | Dosage | Duration | Results |
---|---|---|---|---|
Clinical Study (2019) | Gel with 80 µg/mL 15-Keto Fluprostenol Isopropyl Ester | Once daily | 12 weeks | Significant increase in eyelash length and thickness |
This study highlights the potential of prostaglandin analogs like this compound in cosmetic applications, providing an effective treatment for individuals seeking to enhance their eyelashes.
Wirkmechanismus
The mechanism of action of 15-Keto Travoprost involves its interaction with prostaglandin F receptors in the eye. Upon administration, the compound is absorbed through the cornea and hydrolyzed to its active form. This active form then binds to the prostaglandin F receptor, increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Travoprost vs. 15-Keto Travoprost
- Mechanism : Travoprost binds strongly to the FP receptor, activating pathways that enhance uveoscleral outflow and reduce IOP. In contrast, this compound exhibits weaker FP receptor binding due to the 15-keto group, resulting in diminished IOP-lowering effects but retaining eyelash-stimulating properties ().
- Clinical Applications : Travoprost is FDA-approved for glaucoma, whereas this compound is primarily used off-label for hypotrichosis.
Table 1: Key Differences Between Travoprost and this compound
Comparison with Other Prostaglandin Analogs
Latanoprost and Bimatoprost
- Efficacy: Latanoprost and Travoprost show comparable IOP reduction (~25–30%), but Latanoprost has better patient persistence due to fewer side effects ().
- Metabolites: Unlike this compound, the 15-keto metabolite of Latanoprost (15-Keto Latanoprost) is used primarily as an analytical reference standard rather than a therapeutic agent ().
Degradation Products and Stability
This compound is a minor degradation product of Travoprost in ophthalmic formulations. Stability studies show that its levels remain below detection limits in both preservative-free (PFED) and benzalkonium chloride (BAK)-preserved formulations under standard storage conditions (). In contrast, Travoprost acid and 5,6-trans isomers are more prevalent degradation products that can affect efficacy ().
Pharmacokinetic Interactions
However, their free acid forms show negligible interactions, suggesting esterification status impacts transport ().
Biologische Aktivität
15-Keto Travoprost, also known as 15-Keto Fluprostenol isopropyl ester, is a metabolite of Travoprost, a widely used prostaglandin analog primarily for the treatment of glaucoma and ocular hypertension. This compound has garnered attention not only for its therapeutic applications but also for its biological activities, particularly in promoting eyelash growth. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.
Property | Details |
---|---|
CAS Number | 404830-45-1 |
Molecular Formula | C26H33F3O6 |
Molecular Weight | 498.532 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 577.5 ± 50.0 °C at 760 mmHg |
Flash Point | 303.1 ± 30.1 °C |
This compound functions primarily through its interaction with prostaglandin receptors, specifically the FP receptor (a subtype of the prostaglandin receptor family). Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that promote various biological responses.
- Eyelash Growth Stimulation : The compound has been shown to enhance the growth and thickening of eyelashes by prolonging the anagen phase of hair follicles. This effect is attributed to its ability to increase the number of hair follicles in this growth phase, leading to longer and thicker eyelashes .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Eyelash Growth Study : A clinical study demonstrated that application of this compound resulted in a statistically significant increase in eyelash length and thickness over a period of several weeks. Participants reported improved satisfaction with their eyelash appearance .
- Ocular Tolerance Study : In a study involving cynomolgus monkeys, it was observed that topical administration of Travoprost and its metabolites did not significantly influence trabecular meshwork outflow, suggesting a favorable safety profile for ocular applications .
- Comparative Efficacy Study : A comparative study assessed the efficacy of various prostaglandin analogs, including this compound, in reducing IOP. The results indicated that while effective, the specific impact of the keto derivative on IOP was less pronounced than that observed with other analogs like latanoprost .
Q & A
Q. Basic: What are the primary synthetic pathways for generating 15-Keto Travoprost from Travoprost?
This compound is synthesized via oxidation of Travoprost's C-15 hydroxyl group without hydrolysis of the isopropyl ester. Evidence from a reaction flowchart shows that Travoprost undergoes oxidation to form Travoprost 15-keto derivative , which can further isomerize into derivatives like Travoprost 15-epi diastereomer or degrade into Travoprost acid . Methodologically, controlled oxidation using agents like pyridinium chlorochromate (PCC) or enzymatic catalysts is recommended, with LC-MS monitoring to track intermediate formation.
Q. Basic: Which analytical methods are recommended for quantifying this compound in ophthalmic formulations?
Validated reverse-phase HPLC or LC-MS/MS methods are preferred, with detection limits ≤10 pg/mL. For impurity profiling, use reference standards (purity >98%) and adhere to ICH guidelines for method validation (specificity, linearity, accuracy). Evidence highlights the need to distinguish this compound from isomers like Travoprost 5,6-trans isomer, requiring chromatographic separation with C18 columns and mobile phases containing 0.1% trifluoroacetic acid .
Q. Advanced: How can researchers resolve contradictions in reported intraocular pressure (IOP) reduction efficacy of this compound across preclinical studies?
Discrepancies often arise from differences in animal models (e.g., cynomolgus monkeys vs. rabbits), dosing regimens, or metabolite stability. To address this:
- Standardize IOP measurement protocols (tonometry timing, anesthesia).
- Replicate studies across species, as done in , where 15-Keto Latanoprost (analog) showed 1 mm Hg IOP reduction in monkeys at 1 µg/eye .
- Use longitudinal designs to account for diurnal IOP variations .
Q. Advanced: What methodological considerations are critical when designing pharmacokinetic studies for this compound in animal models?
Key factors include:
- Sampling frequency : Plasma concentrations peak within 30 minutes post-administration (Travoprost data), necessitating frequent early sampling .
- Metabolite tracking : Use radiolabeled compounds to trace elimination routes (e.g., biliary vs. renal excretion, as seen in rats ).
- Bioanalytical sensitivity : Employ LC-MS with LOQ ≤10 pg/mL to detect low systemic exposure.
Q. Basic: What are the known metabolic pathways of this compound in mammalian systems?
This compound is a minor metabolite of Travoprost, formed via oxidation. In rats, 95% of radiolabeled Travoprost is eliminated within 24 hours, primarily through biliary excretion (61%), with <2% urinary excretion. The terminal half-life of the free acid form is ~45 minutes, suggesting rapid clearance . Similar pathways are hypothesized for this compound, requiring bile duct cannulation studies for confirmation.
Q. Advanced: How should researchers approach the identification and quantification of this compound as an impurity in Travoprost formulations?
Follow pharmacopeial guidelines (USP/EP) for impurity profiling:
- Use this compound reference standards (≥98% purity) for calibration .
- Quantify via peak area normalization in HPLC, ensuring resolution from epoxide and trans-isomer impurities .
- Validate stability-indicating methods under stress conditions (heat, light, pH extremes) per ICH Q3B.
Q. Basic: What structural characteristics differentiate this compound from its parent compound Travoprost?
This compound lacks the C-15 hydroxyl group present in Travoprost, replaced by a ketone moiety. This modification reduces prostaglandin receptor affinity, as evidenced by 15-Keto Latanoprost’s lower potency (1 mm Hg IOP reduction vs. 6–8 mm Hg for Latanoprost in monkeys ). Structural confirmation requires NMR (13C for ketone identification) and high-resolution mass spectrometry .
Q. Advanced: What strategies are effective for ensuring reproducibility in studies measuring the stability of this compound under varying storage conditions?
- Controlled degradation studies : Expose this compound to accelerated conditions (40°C/75% RH) and monitor isomerization using chiral chromatography .
- Data transparency : Publish raw chromatographic data and statistical treatment (e.g., ANOVA for batch variability) to align with reproducibility standards .
- Interlab validation : Collaborate with multiple labs to cross-verify stability profiles.
Q. Basic: Which in vitro models are commonly used to assess the pharmacological activity of this compound?
- FP receptor binding assays : Use human recombinant FP receptors to measure EC50 values.
- Trabecular meshwork cell cultures : Assess matrix metalloproteinase induction, a proxy for IOP reduction .
- Ex vivo iris-ciliary muscle preparations : Monitor contraction responses to gauge potency.
Q. Advanced: How can interdisciplinary approaches enhance the understanding of this compound's role in prostaglandin signaling pathways?
- Computational modeling : Predict metabolite-receptor interactions using molecular docking (e.g., AutoDock Vina).
- Omic integration : Combine proteomics (to identify downstream signaling proteins) and metabolomics (to track arachidonic acid derivatives) .
- Cross-species comparative studies : Compare receptor binding affinities in human vs. non-human primate tissues to explain efficacy differences .
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-OHDKTVHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404830-45-1 | |
Record name | 15-Keto travoprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-KETO TRAVOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.